![molecular formula C26H29N3O7 B606772 Coumarin 343 X NHS ester CAS No. 946123-12-2](/img/structure/B606772.png)
Coumarin 343 X NHS ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Blue emitting Coumarin 343 dye can form a FRET pair with fluorescein (FAM). An amine reactive form, activated NHS ester. This amine-reactive NHS ester contains an aminohexanoyl linker between the fluorophore, and the reactive group. This linker provides better solubility and spatial separation between the fluorophore, and the target molecule being labeled.
Scientific Research Applications
Fluorescence Imaging
Coumarin 343 X NHS ester is utilized in fluorescence imaging applications. A study reported a practical synthesis for 6,8-difluoro-7-hydroxycoumarin-3-carboxylic acid, a widely used coumarin fluorescence imaging dye for bioconjugation (Kerkovius & Ménard, 2016).
Sensing Biological Zinc(II)
Coumarin 343 is integrated into a two-fluorophore system for ratiometric sensing of biological zinc(II). This system enables intracellular monitoring of total sensor concentration, providing a ratiometric system for sensing biological zinc ion (Woodroofe, Won, & Lippard, 2005).
Molecular Dynamics Analysis
A study determined molecular dynamics using proton multiple quantum relaxation and carbon-13 differential line broadening, applying it to deoxycholate micelles. This involved measuring fluorescence efficiencies of coumarin 343 derivatives (Wong, Wang, Duh, & Hwang, 1989).
Versatility in Biological Activities
Coumarin, including its NHS ester derivatives, is noted for its wide range of biological activities, due to its ability to interact with various enzymes and receptors in living organisms (Annunziata, Pinna, Dallavalle, Tamborini, & Pinto, 2020).
Antimicrobial and Antioxidant Applications
Coumarin-amino acid ester conjugates have shown potential as anti-inflammatory and antioxidant agents. Their therapeutic applications have been investigated, showing good efficiency compared to standard compounds (Naik, Bodke, M, & Revanasiddappa, 2020).
Inhibitory Properties in Microbiology
Coumarin derivatives, including NHS esters, have been found effective in inhibiting bacterial α-carbonic anhydrases, suggesting potential applications as novel antibacterial agents (Giovannuzzi, Hewitt, Nocentini, Capasso, Flaherty, & Supuran, 2022).
Photocleavage Mechanisms
Studies on (coumarin-4-yl)methyl esters, a category that includes Coumarin 343 X NHS ester, have investigated their photocleavage mechanisms. These compounds release biologically active acids and fluorescent (coumarin-4-yl)methyl alcohol upon excitation, revealing their potential in photodynamic therapies (Schmidt, Geißler, Hagen, & Bendig, 2007).
Fluorescent Probing and Photopolymerization
Coumarin derivatives have been applied as fluorescent probes for monitoring cationic photopolymerization processes. Coumarin 343, in particular, exhibits effective performance as a fluorescent probe (Ortyl, Topa, Kamińska-Borek, & Popielarz, 2019).
Interaction with Human Serum Albumin
Research on the binding of coumarin derivatives with human serum albumin (HSA) can provide insights into designing new coumarin-based therapeutic agents. These studies focus on the binding mechanisms and implications for drug design (Garg, Manidhar, Gokara, Malleda, Reddy, & Subramanyam, 2013).
properties
CAS RN |
946123-12-2 |
---|---|
Product Name |
Coumarin 343 X NHS ester |
Molecular Formula |
C26H29N3O7 |
Molecular Weight |
495.53 |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 6-[(4-oxo-3-oxa-13-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1,5,7,9(17)-tetraene-5-carbonyl)amino]hexanoate |
InChI |
InChI=1S/C26H29N3O7/c30-20-9-10-21(31)29(20)36-22(32)8-2-1-3-11-27-25(33)19-15-17-14-16-6-4-12-28-13-5-7-18(23(16)28)24(17)35-26(19)34/h14-15H,1-13H2,(H,27,33) |
InChI Key |
UTYUORAKIFFNAS-UHFFFAOYSA-N |
SMILES |
C1CC2=C3C(=C4C(=C2)C=C(C(=O)O4)C(=O)NCCCCCC(=O)ON5C(=O)CCC5=O)CCCN3C1 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
Coumarin-343 X NHS ester, Coumarin343 X NHS ester |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.